(3-Methoxyphenyl) 2-phenylquinoline-4-carboxylate
Overview
Description
(3-Methoxyphenyl) 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl) 2-phenylquinoline-4-carboxylate typically involves the reaction of 3-methoxyphenylboronic acid with 2-phenylquinoline-4-carboxylic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or DMF. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl) 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (3-Hydroxyphenyl) 2-phenylquinoline-4-carboxylate.
Reduction: Formation of (3-Methoxyphenyl) 2-phenylquinoline-4-methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl) 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(3-Methoxyphenyl) 2-phenylquinoline-4-carboxylate stands out due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. These structural features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
(3-methoxyphenyl) 2-phenylquinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-17-10-7-11-18(14-17)27-23(25)20-15-22(16-8-3-2-4-9-16)24-21-13-6-5-12-19(20)21/h2-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDPTIAZOJSADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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